Molecular Weight and Formula Identity: Distinguishing 7-CF₃–5-OH from Regioisomeric and Unsubstituted Analogs
The target compound possesses the molecular formula C₇H₄F₃N₃O and a molecular weight of 203.12 g/mol . This distinguishes it unambiguously from the non-fluorinated parent [1,2,4]triazolo[1,5-a]pyridin-5-ol (C₆H₅N₃O, MW 135.12 g/mol; ΔMW = +68.00 Da, corresponding exactly to the replacement of 7-H with 7-CF₃) . It is also distinguished from the regioisomeric [1,2,4]triazolo[4,3-a]pyridine scaffold (reported LogP = 0.7 for the unsubstituted core; the [4,3-a] series exhibits different electronic properties and synthetic accessibility) . Exact mass and isotopic pattern arising from three fluorine atoms provide a definitive LC-MS and HRMS fingerprint that prevents misidentification with chloro-, bromo-, or methyl-substituted analogs purchased from non-validated suppliers.
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 203.12 g/mol (C₇H₄F₃N₃O) |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyridin-5-ol: 135.12 g/mol (C₆H₅N₃O); [1,2,4]Triazolo[1,5-a]pyridine: 119.12 g/mol (C₆H₅N₃) |
| Quantified Difference | Δ = +68.00 Da vs 5-ol parent; Δ = +84.00 Da vs unsubstituted core |
| Conditions | Calculated from molecular formula; HRMS confirmation required |
Why This Matters
The 68-Da mass increment provided by the CF₃ group enables unambiguous identity verification by LC-MS and HRMS, reducing the risk of receiving an incorrect analog—a critical quality-assurance parameter for procurement.
